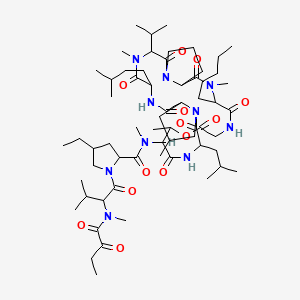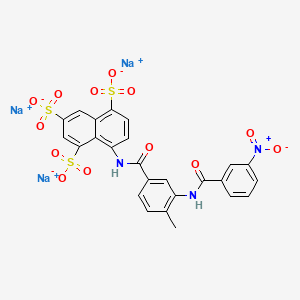
Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its naphthalene core, which is substituted with various functional groups, including nitrobenzoyl and methylbenzoyl moieties. The presence of trisulphonate groups enhances its solubility in water, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate involves multiple steps, starting with the preparation of the naphthalene core. The core is then functionalized with nitrobenzoyl and methylbenzoyl groups through a series of nitration and acylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and pH to facilitate the desired chemical transformations. The final product is then purified using techniques such as crystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while oxidation can lead to the formation of various oxidized products .
Scientific Research Applications
Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various biomolecules, influencing their activity and function. For example, the nitrobenzoyl group can participate in redox reactions, while the trisulphonate groups enhance its solubility and facilitate its interaction with aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- Trisodium 8-((3-amino-4-methylbenzoyl)amino)naphthalene-1,3,5-trisulphonate
- Trisodium 8-((4-methyl-3-((3-aminobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate
Uniqueness
Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both nitro and methylbenzoyl groups, along with the trisulphonate moieties, makes it particularly versatile for various applications in research and industry .
Properties
CAS No. |
81207-64-9 |
|---|---|
Molecular Formula |
C25H16N3Na3O13S3 |
Molecular Weight |
731.6 g/mol |
IUPAC Name |
trisodium;8-[[4-methyl-3-[(3-nitrobenzoyl)amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C25H19N3O13S3.3Na/c1-13-5-6-15(10-20(13)27-24(29)14-3-2-4-16(9-14)28(31)32)25(30)26-19-7-8-21(43(36,37)38)18-11-17(42(33,34)35)12-22(23(18)19)44(39,40)41;;;/h2-12H,1H3,(H,26,30)(H,27,29)(H,33,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3 |
InChI Key |
FQTYEEMSPBWVLV-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)[N+](=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


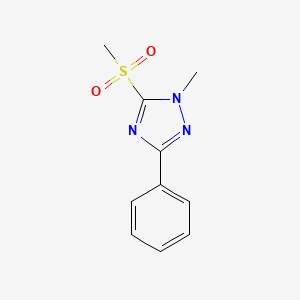

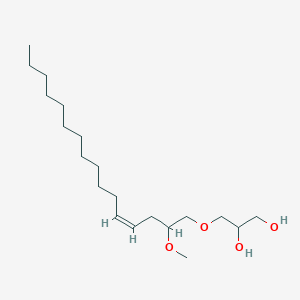
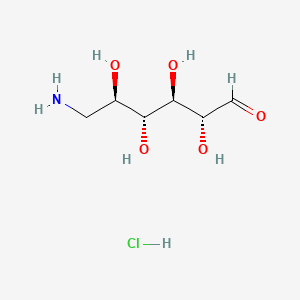

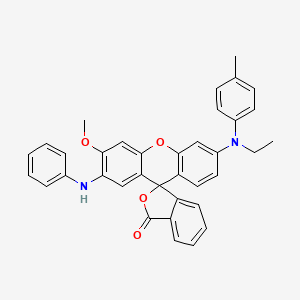

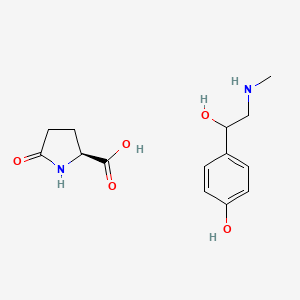
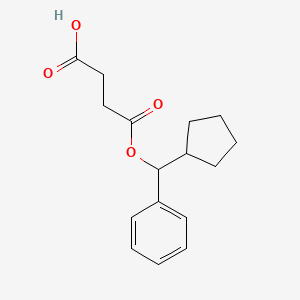
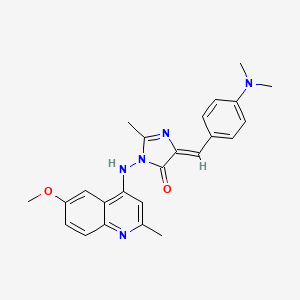
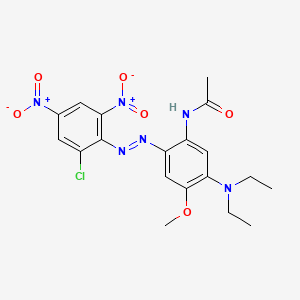
![3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile](/img/structure/B12711131.png)
